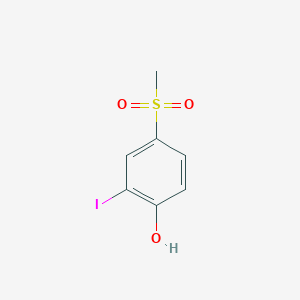

2-Iodo-4-(methylsulfonyl)phenol

Description

2-Iodo-4-(methylsulfonyl)phenol is a halogenated phenolic compound featuring an iodine substituent at the ortho position (C-2) and a methylsulfonyl group (-SO₂CH₃) at the para position (C-4) of the aromatic ring. The iodine atom contributes to its high molecular weight (290.10 g/mol) and polarizability, while the methylsulfonyl group is a strong electron-withdrawing moiety, enhancing the acidity of the phenolic hydroxyl group .

Properties

Molecular Formula |

C7H7IO3S |

|---|---|

Molecular Weight |

298.10 g/mol |

IUPAC Name |

2-iodo-4-methylsulfonylphenol |

InChI |

InChI=1S/C7H7IO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 |

InChI Key |

WMFMSPQBMKWPOH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)O)I |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-Iodo-4-(methylsulfonyl)phenol exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial growth.

Case Study:

A study conducted on the compound's efficacy against Staphylococcus aureus revealed that it significantly inhibited bacterial growth at certain concentrations, indicating its potential as a novel antimicrobial agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its mechanism may involve the inhibition of cyclooxygenase enzymes, which are critical in inflammatory processes. This property makes it a candidate for therapeutic applications in treating inflammatory diseases.

Case Study:

In vitro experiments showed that 2-Iodo-4-(methylsulfonyl)phenol reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential utility in managing inflammatory conditions.

Agrochemical Applications

2-Iodo-4-(methylsulfonyl)phenol has been explored for its agrochemical properties, particularly as a herbicide. Its chemical structure allows it to interact effectively with plant systems, providing herbicidal activity while maintaining compatibility with crop plants.

Data Table: Herbicidal Activity Comparison

| Compound | Herbicidal Activity | Application Method |

|---|---|---|

| 2-Iodo-4-(methylsulfonyl)phenol | Moderate | Foliar spray |

| Glyphosate | High | Soil application |

| Atrazine | Moderate | Soil application |

Biological Mechanisms

The biological activities of 2-Iodo-4-(methylsulfonyl)phenol can be attributed to its unique structural features:

- Iodine Atom : Enhances reactivity and potential interactions with biological targets.

- Methylsulfonyl Group : Contributes to solubility and stability in biological systems.

Future Research Directions

Ongoing research aims to further elucidate the specific molecular targets and pathways involved in the bioactivity of 2-Iodo-4-(methylsulfonyl)phenol. Understanding these mechanisms will be crucial for developing effective therapeutic agents and agrochemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2-Iodo-4-(methylsulfonyl)phenol and related compounds:

Key Comparative Insights:

Substituent Effects on Reactivity and Acidity: The methylsulfonyl group (-SO₂CH₃) at the para position enhances phenolic acidity compared to electron-donating groups (e.g., -OCH₃) . Iodo vs. However, 2-chloro-4-(methylsulfonyl)phenol exhibits a higher boiling point (390.37°C), likely due to stronger dipole-dipole interactions .

Regioselectivity in Synthesis: In analogs like 4-(methylamino)-2-(methylsulfonyl)phenol, ortho-substitution is favored under acidic conditions (pH 2.0) due to protonation of the amino group, which directs nucleophilic attack to the ortho position . This suggests that synthesis of 2-Iodo-4-(methylsulfonyl)phenol may require similar regioselective control.

Biological Activity: Compounds with para-methylsulfonyl groups exhibit enhanced potency in biological systems, as seen in cyclooxygenase-2 (COX-2) inhibitors where para-substituted derivatives showed lower ED₅₀ values than celecoxib .

Physical State and Handling: Unlike the liquid 2-Iodo-4-(trifluoromethyl)phenol , 2-chloro-4-(methylsulfonyl)phenol is a solid, highlighting how substituents (e.g., -CF₃ vs. -SO₂CH₃) influence physical state. Halogenated phenols generally require careful handling due to corrosivity and toxicity .

Q & A

Q. How to validate conflicting crystallographic data for derivatives of 2-Iodo-4-(methylsulfonyl)phenol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.